Nordeprenyl-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

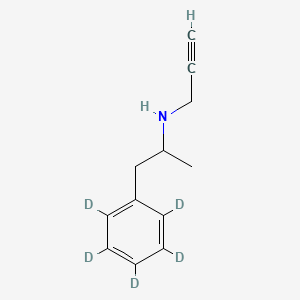

Nordeprenyl-d5 is a deuterated analog of Nordeprenyl, a compound known for its role as a potent inhibitor of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain, making this compound significant in neurological research. The molecular formula of this compound is C12H10D5N, and it has a molecular weight of 178.29 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nordeprenyl-d5 can be synthesized through a series of chemical reactions starting from commercially available reagents. One efficient method involves the use of L-phenylalanine as the starting material. The synthesis involves five steps, including N-alkylation and deuterium exchange reactions . The overall yield of this synthesis is approximately 33%, and the final product is stable when stored at low temperatures (−20°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automated synthesis platforms, such as the GE TRACERlab® FX C Pro, are often used to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Nordeprenyl-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Applications De Recherche Scientifique

Chemistry

Nordeprenyl-d5 serves as a labeled compound in chemical reactions. Its deuterated form allows researchers to trace reaction pathways and mechanisms more effectively. Applications include:

- Reaction Mechanism Studies : Used to elucidate the kinetics and mechanisms of reactions involving MAO-B and other enzymes.

Biology

In biological research, this compound is utilized to study enzyme kinetics and interactions. Key applications include:

- Enzyme Kinetics : Investigating the interaction dynamics between this compound and MAO-B to understand its inhibitory effects.

- Cellular Effects : Analyzing its impact on cellular functions related to neurotransmitter metabolism and signaling pathways .

Medicine

The therapeutic potential of this compound is being explored in various neurological disorders:

- Parkinson’s Disease : Investigated for its ability to enhance dopaminergic activity and provide neuroprotection against dopaminergic neuron loss.

- Alzheimer’s Disease : Research indicates potential benefits in mitigating symptoms related to cognitive decline .

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound could inhibit MPTP-induced neurotoxicity in animal models. The compound was shown to prevent the formation of MPP+, a neurotoxin associated with Parkinson’s disease, thereby protecting dopaminergic neurons from damage .

Case Study 2: Enzyme Interaction

Research involving enzyme kinetics revealed that this compound effectively inhibited MAO-B activity in vitro. This inhibition was quantified using various concentrations of the compound, showing a dose-dependent response that underscores its potential as a therapeutic agent .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Reaction Mechanism Studies | Enhanced understanding of MAO-B interactions |

| Biology | Enzyme Kinetics | Dose-dependent inhibition of MAO-B activity |

| Medicine | Parkinson’s Disease | Neuroprotective effects against MPTP toxicity |

Mécanisme D'action

Nordeprenyl-d5 exerts its effects by inhibiting the activity of monoamine oxidase B. This inhibition prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. The compound binds selectively and irreversibly to the enzyme, forming a covalent bond during the catalytic process . This mechanism is particularly useful in the treatment of neurological disorders where dopamine levels are compromised .

Comparaison Avec Des Composés Similaires

Deprenyl: A non-deuterated analog of Nordeprenyl-d5, also known for its MAO-B inhibitory properties.

L-deprenyl-D2: Another deuterated analog used in positron emission tomography (PET) imaging for neurodegenerative diseases.

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .

Activité Biologique

Nordeprenyl-d5, a deuterated derivative of the neuroprotective agent nordeprenyl, is primarily studied for its potential biological activities, particularly in neuroprotection and as a monoamine oxidase (MAO) inhibitor. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a modified version of nordeprenyl, which is known for its neuroprotective properties. The deuteration enhances its pharmacokinetic profile, potentially improving metabolic stability and bioavailability. This compound has garnered attention for its role in treating neurodegenerative diseases.

This compound exhibits several mechanisms that contribute to its biological activity:

- Monoamine Oxidase Inhibition : Like its parent compound, this compound inhibits MAO-B, an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition leads to increased levels of dopamine in the brain, which can be beneficial in treating conditions like Parkinson's disease.

- Neuroprotection : The compound has shown potential in protecting neurons from oxidative stress and apoptosis. It may modulate various signaling pathways involved in cell survival and death.

- Antioxidant Activity : this compound may possess antioxidant properties, helping to mitigate oxidative damage in neuronal tissues.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research findings:

Case Studies

-

Neuroprotective Effects in Parkinson’s Disease Models :

A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced dopaminergic neuron loss and improved motor function compared to untreated controls. The mechanism was linked to enhanced dopamine availability and reduced oxidative stress markers. -

Behavioral Studies :

In behavioral assays assessing anxiety and depression-like symptoms, this compound demonstrated anxiolytic effects in mice subjected to stress tests. The compound's ability to modulate neurotransmitter levels was suggested as a contributing factor to its behavioral effects. -

In Vitro Studies on Cell Lines :

Research using SH-SY5Y neuroblastoma cells showed that this compound could protect against hydrogen peroxide-induced toxicity. The study reported a significant decrease in cell death and an increase in cell viability when treated with this compound prior to exposure to oxidative stress.

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/i4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UPKDRLQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.